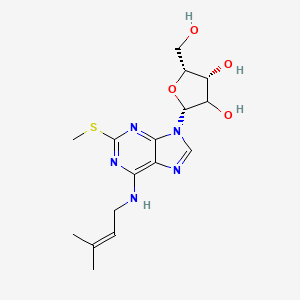

2-Methylthio Isopentenyladenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23N5O4S |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1 |

InChI Key |

VZQXUWKZDSEQRR-WABSSEDKSA-N |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Modified Nucleoside 2-Methylthio-Isopentenyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified ribonucleoside found in transfer RNA (tRNA) that plays a critical role in the fidelity and efficiency of protein translation. Located at position 37, adjacent to the anticodon, ms2i6A is essential for stabilizing codon-anticodon interactions, particularly for tRNAs that recognize codons beginning with uridine (B1682114). Its biosynthesis involves a multi-step enzymatic pathway, and deficiencies in this modification have been linked to various pathological conditions, including mitochondrial diseases and cancer. This technical guide provides a comprehensive overview of the chemical structure, biological function, and analytical quantification of ms2i6A, along with detailed experimental protocols relevant to its study.

Chemical Structure of 2-Methylthio-Isopentenyladenosine (ms2i6A)

2-Methylthio-N6-isopentenyladenosine is a derivative of adenosine (B11128) characterized by the presence of a methylthio group (-SCH3) at the C2 position of the purine (B94841) ring and an isopentenyl group (-CH2-CH=C(CH3)2) at the N6 position.[1]

-

IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol[1]

-

Molecular Formula: C16H23N5O4S[1]

-

Molecular Weight: 381.45 g/mol [2]

-

Canonical SMILES: CC(=CCNC1=NC(=NC2=C1N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HO)SC)C

-

InChI Key: VZQXUWKZDSEQRR-SDBHATRESA-N[1]

The presence of the bulky and hydrophobic isopentenyl and methylthio groups contributes to the unique physicochemical properties of ms2i6A, which are crucial for its biological function in tRNA.

Biological Role and Signaling Pathways

The primary and most well-characterized role of ms2i6A is in the post-transcriptional modification of tRNA. This modification is crucial for maintaining translational fidelity and efficiency.

Role in Protein Translation

ms2i6A is typically found at position 37 of tRNAs that read codons starting with uridine (U).[1][3] This position, immediately 3' to the anticodon, is critical for stabilizing the codon-anticodon pairing within the ribosome. The bulky ms2i6A modification enhances the binding affinity of the tRNA to its cognate codon, thereby preventing frameshifting and misreading of the genetic code.[4] A deficiency in ms2i6A can lead to increased ribosomal proofreading and a higher rate of rejection of the cognate aminoacyl-tRNA, ultimately slowing down protein synthesis.[1]

Biosynthesis of ms2i6A

The biosynthesis of ms2i6A is a two-step enzymatic process that begins with the modification of adenosine at position 37 of the tRNA.

-

Isopentenylation: The enzyme tRNA isopentenyltransferase (TRIT1 in mammals, MiaA in bacteria) catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine, forming N6-isopentenyladenosine (i6A).[4][5]

-

Methylthiolation: Subsequently, the enzyme CDK5RAP1 (in mammals) or MiaB (in bacteria) adds a methylthio group to the C2 position of i6A, completing the synthesis of ms2i6A.[6][7] CDK5RAP1 is a radical S-adenosyl-L-methionine (SAM) enzyme.[6]

This biosynthetic pathway is a key regulatory point for controlling the levels of ms2i6A-modified tRNA in the cell.

Clinical Relevance

Deficiencies in ms2i6A modification have been implicated in several human diseases. In mammals, ms2i6A is predominantly found in mitochondrial tRNAs.[8][9] The enzyme responsible for its synthesis, CDK5RAP1, is crucial for efficient mitochondrial translation and energy metabolism.[9] Knockout of the Cdk5rap1 gene in mice leads to respiratory defects and accelerated myopathy.[10][11] Furthermore, reduced levels of ms2i6A have been observed in patients with mitochondrial diseases.[10]

In the context of cancer, particularly glioma-initiating cells (GICs), the conversion of i6A to ms2i6A by CDK5RAP1 has been shown to be a detoxification mechanism.[12][13] Accumulation of the precursor i6A can induce excessive autophagy and suppress tumor growth, while its conversion to ms2i6A promotes the survival and maintenance of GICs.[12][13]

Quantitative Data

The quantification of ms2i6A is essential for understanding its role in various biological processes and disease states. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of this modified nucleoside.

| Sample Type | Condition | ms2i6A Level (Relative Abundance) | Reference |

| Glioma-Initiating Cells (GICs) | Control (shControl) | High | [4][14] |

| CDK5RAP1 Knockdown (shCDK5RAP1) | Significantly Reduced | [4][14] | |

| Mouse Tissues | Wild-type | Present | [10] |

| Cdk5rap1 Knockout | Absent | [10] | |

| Human Cells (HeLa) | Control | Present in mitochondrial tRNA | [3] |

| ρ0 cells (lacking mitochondrial DNA) | Not detected | [3] |

Experimental Protocols

Quantification of ms2i6A by LC-MS/MS

This protocol provides a general framework for the quantification of ms2i6A in total RNA samples. Optimization may be required depending on the sample type and instrumentation.

4.1.1. tRNA Isolation and Digestion

-

RNA Extraction: Isolate total RNA from cells or tissues using a standard method such as TRIzol reagent or a commercial kit.

-

tRNA Enrichment (Optional but Recommended): For higher sensitivity, tRNA can be enriched from the total RNA pool using methods like anion-exchange chromatography.

-

RNA Digestion:

-

To 1-5 µg of RNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides).

-

Incubate the reaction at 37°C for 2-4 hours.

-

Terminate the reaction by heat inactivation or by adding a quenching solution.

-

Filter the digested sample through a 0.22 µm filter to remove enzymes and debris.

-

4.1.2. LC-MS/MS Analysis

-

Chromatography:

-

Column: Use a reversed-phase C18 column suitable for nucleoside analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to separate ms2i6A from other nucleosides. A typical gradient might start with a low percentage of B, increasing to a higher percentage over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quantifier: Monitor the transition from the protonated molecular ion [M+H]+ of ms2i6A (m/z 382.2) to its characteristic product ion corresponding to the purine base (m/z 250.1).

-

Qualifier: A second transition can be monitored for confirmation.

-

-

Quantification: Generate a standard curve using a synthetic ms2i6A standard of known concentrations. The concentration of ms2i6A in the samples is determined by comparing its peak area to the standard curve.

-

In Vitro Translational Fidelity Assay

This assay can be used to assess the impact of ms2i6A deficiency on the accuracy of protein synthesis.

-

Prepare In Vitro Translation System: Use a commercially available cell-free protein synthesis system (e.g., from rabbit reticulocytes or E. coli).

-

Prepare mRNA Template: Synthesize an mRNA transcript encoding a reporter protein (e.g., luciferase or GFP) that contains a codon known to be read by an ms2i6A-dependent tRNA.

-

Isolate tRNA: Purify tRNA from a wild-type source (containing ms2i6A) and a mutant strain deficient in ms2i6A synthesis (e.g., a miaA or CDK5RAP1 knockout).

-

Set up Translation Reactions:

-

Control Reaction: In vitro translation mix + mRNA template + wild-type tRNA.

-

Test Reaction: In vitro translation mix + mRNA template + ms2i6A-deficient tRNA.

-

-

Incubate: Allow the translation reactions to proceed at the optimal temperature for the system (e.g., 30-37°C).

-

Measure Reporter Activity: Quantify the amount of functional reporter protein produced in each reaction using a luminometer or fluorometer. A decrease in reporter activity in the test reaction compared to the control indicates a reduction in translational fidelity or efficiency due to the lack of ms2i6A.

Logical Relationships and Workflows

The study of ms2i6A often involves a series of interconnected experiments to elucidate its function. The following diagram illustrates a typical experimental workflow.

Conclusion

2-Methylthio-N6-isopentenyladenosine is a vital tRNA modification with profound implications for cellular function and human health. Its role in ensuring the accuracy of protein synthesis underscores the importance of the epitranscriptome in regulating gene expression. The methodologies outlined in this guide provide a foundation for researchers to further investigate the intricate mechanisms by which ms2i6A and other RNA modifications contribute to biological processes and disease pathogenesis. Future research in this area holds the promise of identifying novel therapeutic targets for a range of disorders, from mitochondrial diseases to cancer.

References

- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a highly sensitive method to detect translational infidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cdk5rap1 MGI Mouse Gene Detail - MGI:1914221 - CDK5 regulatory subunit associated protein 1 [informatics.jax.org]

- 12. The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of ms2i6A in tRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and significance of 2-methylthio-N6-isopentenyladenosine (ms2i6A), a hypermodified nucleoside found at position 37 of transfer RNA (tRNA). We delve into the key scientific milestones, from the initial identification of its precursor, N6-isopentenyladenosine (i6A), to the elucidation of the biosynthetic pathway and the characterization of its crucial role in translational fidelity and efficiency. This document details the experimental methodologies used for its detection and quantification, presents available quantitative data, and explores its function in cellular processes, including bacterial virulence, with a focus on the underlying signaling pathways.

A Historical Perspective: The Unveiling of a Hypermodified Nucleoside

The story of ms2i6A is intrinsically linked to the broader exploration of post-transcriptional modifications in tRNA. These modifications, often complex and diverse, play pivotal roles in fine-tuning the structure and function of tRNA molecules.

The Precursor: Discovery of N6-isopentenyladenosine (i6A)

N6-isopentenyladenosine (i6A) was one of the first hypermodified nucleosides to be identified in tRNA. Its discovery in the 1960s was a significant step in recognizing the chemical complexity of tRNA beyond its four canonical bases. Early studies on tRNA sequencing from yeast revealed the presence of this unusual adenosine (B11128) derivative located adjacent to the anticodon, specifically at position 37.[1] This discovery paved the way for understanding how such modifications could influence the decoding of genetic information.

The Emergence of a Thiolated Counterpart: The Identification of ms2i6A

Following the discovery of i6A, further research into tRNA composition in various organisms led to the identification of a related, even more complex modification: 2-methylthio-N6-isopentenyladenosine (ms2i6A). This nucleoside is characterized by the addition of a methylthio group at the C2 position of the adenine (B156593) ring of i6A. The presence of ms2i6A was confirmed in bacteria, eukaryotes, and archaea, highlighting its evolutionary conservation and suggesting a fundamental biological role.

The Biosynthetic Pathway of ms2i6A

The formation of ms2i6A is a two-step enzymatic process that occurs post-transcriptionally on the tRNA molecule.

Step 1: Isopentenylation of Adenosine (A) to i6A

The first step is the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine at position 37 of specific tRNAs. This reaction is catalyzed by a class of enzymes known as tRNA isopentenyltransferases (IPTases).

-

In Bacteria: The enzyme responsible is MiaA.[1]

-

In Eukaryotes: The homologous enzymes are Mod5 in yeast and TRIT1 in mammals.[1]

Step 2: Methylthiolation of i6A to ms2i6A

The second and final step is the addition of a methylthio group to the C2 position of the i6A nucleoside. This reaction is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme.

-

In Bacteria: This step is carried out by the MiaB enzyme.[1]

-

In Mammalian Mitochondria: The enzyme CDK5RAP1 is responsible for this modification on mitochondrial tRNAs.[2]

Below is a diagram illustrating the biosynthetic pathway of ms2i6A.

Quantitative Distribution of ms2i6A

The ms2i6A modification is exclusively found at position 37 in the anticodon loop of tRNAs that read codons starting with uridine (B1682114) (U). Its presence is crucial for stabilizing the codon-anticodon interaction, particularly for weak A:U base pairs. The abundance of ms2i6A can vary between different tRNA species and organisms.

| Organism | tRNA Species Modified with ms2i6A (or its precursor i6A) | Reference(s) |

| E. coli | tRNAPhe, tRNALeu, tRNATrp, tRNATyr, tRNACys, tRNASer(UCN) | [1] |

| S. cerevisiae | Cytoplasmic and mitochondrial tRNAs for Cys, Ser, Trp, Tyr | [1] |

| H. sapiens | Mitochondrial tRNAs for Phe, Trp, Tyr, and Ser(UCN) | [2][3] |

Experimental Protocols for the Study of ms2i6A

The identification and quantification of ms2i6A rely on sophisticated analytical techniques that can resolve and detect this modified nucleoside from a complex mixture of cellular RNAs.

tRNA Isolation and Digestion

Objective: To isolate total tRNA from cells and digest it into individual nucleosides for analysis.

Protocol:

-

Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., containing Tris-HCl, EDTA, and SDS).

-

Phenol-Chloroform Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.

-

RNA Precipitation: Precipitate the RNA from the aqueous phase using isopropanol (B130326) or ethanol.

-

tRNA Enrichment (Optional): For higher purity, total RNA can be subjected to anion-exchange chromatography (e.g., using a DEAE-cellulose column) to enrich for tRNA.[4]

-

Nuclease Digestion: The purified tRNA is then completely digested to nucleosides using a cocktail of enzymes, typically including Nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3'-phosphate).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify ms2i6A from other nucleosides.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of two solvents is typically used.

-

Solvent A: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate, at a slightly acidic pH.

-

Solvent B: An organic solvent, such as acetonitrile (B52724) or methanol.

-

-

Gradient Elution: The percentage of Solvent B is gradually increased over time to elute the nucleosides from the column based on their hydrophobicity. ms2i6A, being relatively hydrophobic, will have a longer retention time than the canonical nucleosides.

-

Detection and Quantification: The eluted nucleosides are detected by their UV absorbance, typically at 260 nm. The amount of ms2i6A can be quantified by comparing the peak area to that of a known standard.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and specific method for the identification and quantification of ms2i6A.

Workflow:

-

Chromatographic Separation: The digested nucleoside mixture is first separated by HPLC or UPLC as described above.

-

Ionization: The eluting nucleosides are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are then introduced into a mass spectrometer.

-

MS1 Scan: The mass-to-charge ratio (m/z) of the intact ms2i6A molecule is determined.

-

MS2 Fragmentation: The ms2i6A ion is then fragmented, and the m/z ratios of the resulting fragments are measured. This fragmentation pattern provides a unique signature for ms2i6A, allowing for its unambiguous identification.

-

-

Quantification: Quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific parent-to-fragment ion transitions are monitored for enhanced sensitivity and specificity. Stable isotope-labeled internal standards can be used for absolute quantification.[6]

Redox-Activated Chemical Tagging Sequencing (ReACT-seq)

Objective: To map the location of ms2i6A across the transcriptome at single-base resolution.

Methodology:

-

Chemoselective Tagging: The methylthio group of ms2i6A is selectively reacted with an oxaziridine-based reagent, which installs a bio-orthogonal tag (e.g., an azide (B81097) group).

-

Enrichment: The tagged RNA molecules can be enriched using methods like biotin-streptavidin affinity purification.

-

Reverse Transcription Signature: The chemical tag on ms2i6A induces a stop or a mutation during reverse transcription.

-

Next-Generation Sequencing: The resulting cDNA library is sequenced, and the positions of the reverse transcription stops or mutations are mapped back to the transcriptome to identify the locations of ms2i6A.[7]

The following diagram illustrates the general workflow for ReACT-seq.

Functional Significance of ms2i6A in Cellular Processes

The presence of ms2i6A at position 37 of tRNA is not merely decorative; it has profound implications for the efficiency and fidelity of protein synthesis.

Role in Translational Fidelity and Efficiency

The bulky and hydrophobic isopentenyl and methylthio groups of ms2i6A contribute to the structural stability of the anticodon loop. This stabilization is critical for:

-

Strengthening Codon-Anticodon Pairing: ms2i6A enhances the stacking interactions with the adjacent nucleotide in the anticodon and the first nucleotide of the codon on the mRNA. This is particularly important for the decoding of codons that start with the weak base U.

-

Preventing Frameshifting: By ensuring proper codon-anticodon interaction, ms2i6A helps to maintain the correct reading frame during translation. The absence of ms2i6A has been shown to increase the rate of frameshift errors.

-

Enhancing Proofreading: Studies have shown that a deficiency in ms2i6A can lead to an increased rejection rate of near-cognate aminoacyl-tRNAs, suggesting a role in the proofreading mechanism of the ribosome.[8]

Involvement in Bacterial Virulence

The ms2i6A modification has been implicated as a crucial factor in the virulence of several pathogenic bacteria. The absence of this modification, often due to mutations in the miaA or miaB genes, can lead to a significant attenuation of virulence.

Case Study 1: Shigella flexneri

In Shigella flexneri, the causative agent of bacillary dysentery, the expression of the master virulence regulator, VirF, is dependent on the presence of ms2i6A. In a miaA mutant lacking ms2i6A, the levels of VirF protein are dramatically reduced, even though the virF mRNA levels remain unchanged.[9] This suggests a post-transcriptional regulatory mechanism where ms2i6A-modified tRNAs are required for the efficient translation of virF mRNA. The reduced VirF levels lead to a downstream decrease in the expression of other virulence factors, rendering the bacteria avirulent.[10]

The following diagram depicts the proposed regulatory role of ms2i6A in Shigella virulence.

Case Study 2: Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, the ms2i6A modification, synthesized by MiaB, plays a role in the regulation of the Type III Secretion System (T3SS), a key virulence determinant. MiaB activity is upregulated by the cAMP-dependent regulator Vfr and a spermidine (B129725) transporter-dependent pathway. MiaB, in turn, represses the LadS-Gac/Rsm signaling pathway, which ultimately leads to the activation of T3SS gene expression.[11][12] This intricate regulatory network allows P. aeruginosa to sense environmental cues and modulate its virulence accordingly.

The signaling pathway involving MiaB and the T3SS in P. aeruginosa is illustrated below.

Conclusion and Future Directions

The journey from the initial discovery of i6A to the detailed characterization of ms2i6A and its multifaceted roles in the cell has been a testament to the importance of tRNA modifications in biology. As a critical component for ensuring the accuracy and efficiency of protein synthesis, ms2i6A has emerged as a key player in cellular homeostasis and, in the case of pathogenic bacteria, as a modulator of virulence.

Future research in this area is likely to focus on several key aspects:

-

Expanding the ms2i6A Epitranscriptome: High-throughput methods like ReACT-seq will be instrumental in mapping the complete landscape of ms2i6A modifications across different organisms and under various physiological conditions.

-

Therapeutic Targeting: Given the importance of ms2i6A in bacterial virulence, the enzymes involved in its biosynthesis, such as MiaA and MiaB, represent potential targets for the development of novel antimicrobial agents.

-

Role in Human Disease: The link between deficiencies in mitochondrial tRNA modifications and human diseases is an active area of investigation. Further understanding the role of CDK5RAP1 and ms2i6A in mitochondrial function could provide insights into the pathogenesis of these disorders.

References

- 1. The modified base isopentenyladenosine and its derivatives in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete chemical structures of human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. ms2i6A deficiency enhances proofreading in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The modified nucleoside 2-methylthio-N6-isopentenyladenosine in tRNA of Shigella flexneri is required for expression of virulence genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Multifaceted Activity of the VirF Regulatory Protein in the Shigella Lifestyle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - A diagram showing the MiaB-mediated regulation of T3SS in P. aeruginosa. - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthio-isopentenyladenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-isopentenyladenosine (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA), playing a crucial role in the efficiency and fidelity of protein translation.[1] It is formed by the post-transcriptional modification of N6-isopentenyladenosine (i6A), a reaction catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) in mitochondria.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of ms2i6A, along with relevant experimental protocols and an exploration of its role in key signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | PubChem[4][5] |

| Synonyms | ms2i6A, 2-Mtia, 2-Methylthio-N-6-isopentenyladenosine | PubChem[4][5] |

| CAS Number | 20859-00-1 | PubChem[4][5] |

| Molecular Formula | C16H23N5O4S | PubChem[4][5] |

| Molecular Weight | 381.5 g/mol | PubChem[4][5] |

| XLogP3 | 2.1 | PubChem[4] |

| Boiling Point (Predicted) | 718°C at 760 mmHg | Guidechem[6] |

| Density (Predicted) | 1.56 g/cm³ | Guidechem[6] |

| Refractive Index (Predicted) | 1.714 | Guidechem[6] |

| pKa (Predicted) | Not Available | |

| Melting Point | Not Available | |

| Solubility | Soluble in water and PBS (pH 7.2) | Cayman Chemical[7] |

| Appearance | Not specified (likely a solid) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of 2-Methylthio-isopentenyladenosine.

-

UV-Vis Spectroscopy: The UV spectrum of ms2i6A is characterized by absorption maxima that are dependent on the pH of the solution. For 2-Methylthioadenosine diphosphate, a related compound, the λmax values are reported as 236 and 275 nm.[7]

-

Mass Spectrometry: Mass spectrometry is a powerful tool for the identification and quantification of ms2i6A. The exact mass of ms2i6A is 381.14707541 Da.[4] GC-MS data is also available on PubChem.[5]

Stability

The stability of 2-Methylthio-isopentenyladenosine is an important consideration for its handling, storage, and biological activity.

-

Thermodynamic Stability in RNA: Studies on the thermodynamic stability of RNA duplexes and hairpins containing ms2i6A have shown that this modification can have a destabilizing effect on RNA duplexes.[8][9] However, in the context of RNA hairpins, ms2i6A can increase thermodynamic stability.[8]

-

pH and Temperature Stability: Specific data on the pH and temperature stability of isolated ms2i6A is not extensively documented in the available literature. General knowledge of nucleoside chemistry suggests that extreme pH and high temperatures could lead to the degradation of the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of 2-Methylthio-isopentenyladenosine. Below are generalized methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a standard technique for the purification and quantification of modified nucleosides like ms2i6A.

Objective: To purify and/or quantify 2-Methylthio-isopentenyladenosine from a mixture.

Methodology:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The specific gradient will depend on the hydrophobicity of the compound and the other components in the mixture.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of ms2i6A (e.g., ~275 nm) is used to monitor the elution of the compound.

-

Quantification: The concentration of ms2i6A can be determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a purified ms2i6A standard.

Determination of Melting Point (General Protocol for Nucleoside Analogues)

While an experimental melting point for ms2i6A is not available, the following is a general protocol for its determination.

Objective: To determine the melting point range of a solid sample of 2-Methylthio-isopentenyladenosine.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a light source and a magnifying lens for observation.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased.

-

Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire solid has transitioned to a liquid are recorded. This range represents the melting point of the compound. A narrow melting range is indicative of high purity.

UV-Vis Spectroscopy for Concentration Determination

Objective: To determine the concentration of a solution of 2-Methylthio-isopentenyladenosine.

Methodology:

-

Solvent: A suitable solvent in which ms2i6A is soluble and that is transparent in the UV range of interest (e.g., water, ethanol, or a buffer solution) is chosen.

-

Spectrophotometer: A UV-Vis spectrophotometer is used to measure the absorbance of the solution.

-

Procedure: The absorbance of the solution is measured at the λmax of ms2i6A.

-

Calculation: The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant specific to the compound at a given wavelength), b is the path length of the cuvette, and c is the concentration. The molar absorptivity must be known or determined experimentally.

Signaling Pathways Involving 2-Methylthio-isopentenyladenosine

The enzyme responsible for the synthesis of ms2i6A, CDK5RAP1, has been implicated in several critical cellular signaling pathways, particularly in the context of cancer biology.

CDK5RAP1 Deficiency and Apoptosis via ROS/JNK and NF-κB Signaling

Deficiency of CDK5RAP1 has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are often triggered by an increase in reactive oxygen species (ROS).

Role of CDK5RAP1 and ms2i6A in Autophagy Regulation in Glioma-Initiating Cells

In glioma-initiating cells, CDK5RAP1 plays a crucial role in detoxifying endogenous N6-isopentenyladenosine (i6A) by converting it to ms2i6A. An accumulation of i6A due to CDK5RAP1 deficiency can trigger excessive autophagy, leading to a loss of the cancer stem cell-like traits.

Conclusion

2-Methylthio-isopentenyladenosine is a modified nucleoside with significant biological roles, particularly in the context of mitochondrial function and cancer biology. While a comprehensive set of experimentally determined physicochemical properties is not yet available, this guide consolidates the current knowledge, providing a valuable resource for researchers. The elucidation of its precise physicochemical characteristics and the continued exploration of its involvement in cellular signaling pathways will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of fundamental biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of thermal stability can enhance the potency of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDK5RAP1 targeting NF-κB signaling pathway in human malignant melanoma A375 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of ms2i6A: A Technical Guide to a Conserved tRNA Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylthio-N6-isopentenyladenosine (ms2i6A) modification is a highly conserved and critical post-transcriptional modification found at position 37 of certain transfer RNAs (tRNAs) in bacteria and eukaryotes. This hypermodified nucleoside, located adjacent to the anticodon, plays a pivotal role in ensuring the fidelity and efficiency of protein synthesis. Its evolutionary persistence underscores its fundamental importance in cellular function. This technical guide provides a comprehensive overview of the evolutionary conservation, biosynthetic pathway, and functional significance of ms2i6A. Furthermore, it offers detailed methodologies for the key experimental techniques used to study this modification, including tRNA isolation, mass spectrometry-based quantification, and functional assays. This guide is intended to be a valuable resource for researchers in molecular biology, drug development, and related fields who are investigating the intricate world of RNA modifications.

Introduction: The Significance of ms2i6A

Transfer RNA (tRNA) molecules are central to the process of translation, acting as adaptor molecules that decode the genetic information encoded in messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome. The function of tRNA is exquisitely regulated by a vast array of over 100 distinct post-transcriptional modifications. Among these, the ms2i6A modification at position 37 of tRNAs that read codons beginning with uridine (B1682114) (U) is of particular interest due to its widespread conservation and profound impact on translational accuracy.[1][2]

The ms2i6A modification is a bulky and hydrophobic side chain attached to the adenosine (B11128) at position 37. This strategic placement, immediately 3' to the anticodon, is crucial for stabilizing the codon-anticodon interaction, particularly for weak A:U or U:A base pairs at the first position of the codon.[1] By enhancing the binding affinity of the tRNA to the ribosome, ms2i6A promotes efficient and accurate translation and helps to maintain the correct reading frame.[2][3] The absence or deficiency of ms2i6A has been linked to various cellular defects, including increased frameshifting, reduced protein synthesis, and impaired stress responses.[2] In humans, defects in the enzymes responsible for ms2i6A synthesis are associated with mitochondrial diseases.[4]

This guide will delve into the evolutionary conservation of this vital modification, elucidate its biosynthetic pathway, and provide detailed protocols for its investigation, empowering researchers to explore its role in health and disease.

Evolutionary Conservation of ms2i6A

The ms2i6A modification is found in bacteria and eukaryotes, but is notably absent in archaea, indicating an ancient origin and a strong selective pressure for its retention throughout evolution. The enzymes responsible for its biosynthesis, while functionally conserved, exhibit some differences between prokaryotes and eukaryotes.

In bacteria, the biosynthesis of ms2i6A is a two-step process catalyzed by the enzymes MiaA and MiaB.[2][3] In eukaryotes, the initial isopentenylation of adenosine is carried out by the TRIT1 enzyme (tRNA isopentenyltransferase 1), the homolog of MiaA. The subsequent methylthiolation is performed by CDK5RAP1 (CDK5 regulatory subunit-associated protein 1), which is functionally analogous to MiaB.[5]

The conservation of this modification across such diverse domains of life highlights its fundamental role in ensuring the integrity of protein synthesis.

Table 1: Distribution of ms2i6A-Modified tRNAs in Select Organisms

| Organism | Domain | Modified tRNA Species (Anticodon) | Reference(s) |

| Escherichia coli | Bacteria | tRNA-Phe (GAA), tRNA-Leu (UAA), tRNA-Leu (CAA), tRNA-Trp (CCA), tRNA-Tyr (GUA), tRNA-Cys (GCA), tRNA-Ser (UGA) | [6] |

| Bacillus subtilis | Bacteria | tRNA-Phe, tRNA-Tyr, tRNA-Trp, tRNA-Cys, tRNA-Ser | [7] |

| Saccharomyces cerevisiae | Eukarya | Mitochondrial: tRNA-Phe, tRNA-Trp, tRNA-Tyr, tRNA-Ser(UCN) | [5] |

| Homo sapiens | Eukarya | Mitochondrial: tRNA-Phe, tRNA-Trp, tRNA-Tyr, tRNA-Ser(UCN) | [4][5] |

Note: The presence and abundance of ms2i6A can vary depending on the specific tRNA isoacceptor and cellular conditions.

The ms2i6A Biosynthetic Pathway

The formation of ms2i6A from an adenosine residue in tRNA is a two-step enzymatic process.

-

Isopentenylation: The first step involves the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine (A37). This reaction is catalyzed by tRNA isopentenyltransferase, known as MiaA in bacteria and TRIT1 in eukaryotes. The resulting modification is N6-isopentenyladenosine (i6A).

-

Methylthiolation: The second step is the addition of a methylthio group (-SCH3) to the C2 position of the adenine (B156593) base of i6A. This reaction is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme, known as MiaB in bacteria and CDK5RAP1 in mammals. This final step yields the mature ms2i6A modification.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the ms2i6A modification.

tRNA Isolation for Mass Spectrometry Analysis

Accurate quantification of ms2i6A requires high-purity tRNA. The following protocol is adapted for the isolation of total tRNA from mammalian cells.

Materials:

-

TRIzol® reagent

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Glycogen (B147801) (RNase-free)

-

Refrigerated centrifuge

-

Spectrophotometer (e.g., NanoDrop)

Procedure:

-

Cell Lysis:

-

For adherent cells, wash the cell monolayer with ice-cold PBS. Add 1 mL of TRIzol® reagent per 10 cm² of culture plate and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation and lyse in 1 mL of TRIzol® reagent per 5-10 x 10⁶ cells.

-

Homogenize the lysate by passing it several times through a pipette.

-

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tubes securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Transfer the aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used for the initial homogenization. Add 1 µL of glycogen (20 mg/mL) as a carrier.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

-

RNA Wash:

-

Remove the supernatant.

-

Wash the RNA pellet once with 1 mL of 75% ethanol.

-

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

RNA Solubilization:

-

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

-

Dissolve the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

-

-

Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel.

-

LC-MS/MS for ms2i6A Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides.[8][9]

Materials:

-

Purified total tRNA (from section 4.1)

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Ultrapure water

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)

-

C18 reverse-phase column

Procedure:

-

tRNA Digestion to Nucleosides:

-

To 1-5 µg of purified total tRNA, add nuclease P1 (e.g., 2 units) in a final volume of 20 µL of 10 mM ammonium acetate buffer (pH 5.3).

-

Incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase (e.g., 0.5 units) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge at high speed to pellet the enzymes and transfer the supernatant containing the nucleosides to a new tube.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the nucleoside mixture onto a C18 reverse-phase column. Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides. A typical gradient might be:

-

0-5 min: 2% B

-

5-15 min: 2-30% B

-

15-17 min: 30-98% B

-

17-20 min: 98% B

-

20-21 min: 98-2% B

-

21-25 min: 2% B

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for ms2i6A and the canonical nucleosides need to be optimized for the instrument used. A characteristic transition for ms2i6A is the loss of the ribose moiety.

-

ms2i6A: Precursor ion (m/z) 382.1 -> Product ion (m/z) 250.1

-

Adenosine (A): Precursor ion (m/z) 268.1 -> Product ion (m/z) 136.1

-

Guanosine (G): Precursor ion (m/z) 284.1 -> Product ion (m/z) 152.1

-

Cytidine (C): Precursor ion (m/z) 244.1 -> Product ion (m/z) 112.1

-

Uridine (U): Precursor ion (m/z) 245.1 -> Product ion (m/z) 113.1

-

-

-

Data Analysis:

-

Quantify the amount of each nucleoside by integrating the area under the peak in the MRM chromatogram.

-

Calculate the relative abundance of ms2i6A as a ratio to one of the canonical nucleosides (e.g., adenosine) to normalize for variations in sample loading.

-

In Vitro Translation Assay

To assess the functional consequence of the ms2i6A modification, an in vitro translation assay can be employed. This assay compares the translational efficiency and fidelity of a reporter mRNA using tRNAs with and without the ms2i6A modification.

Materials:

-

PURE system (reconstituted in vitro translation system) or S30 cell extract

-

Reporter mRNA (e.g., encoding luciferase or GFP with codons read by ms2i6A-containing tRNAs)

-

Purified tRNA with and without ms2i6A modification (e.g., from wild-type and MiaA/MiaB or TRIT1/CDK5RAP1 knockout cells)

-

Amino acids (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Energy source (ATP, GTP)

-

Incubation buffer

-

Trichloroacetic acid (TCA)

-

Scintillation counter or equipment for detecting the reporter protein (e.g., luminometer, fluorometer)

Procedure:

-

Reaction Setup:

-

Assemble the in vitro translation reactions in separate tubes for tRNA with and without ms2i6A. A typical reaction mixture (25 µL) contains:

-

PURE system components or S30 extract

-

Reporter mRNA (e.g., 1 µg)

-

Purified tRNA (with or without ms2i6A)

-

Amino acid mixture (with ³⁵S-methionine)

-

Energy mix (ATP, GTP)

-

Reaction buffer

-

-

Include a negative control reaction without mRNA.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

-

Analysis of Protein Synthesis:

-

Radiolabel Incorporation: To measure total protein synthesis, precipitate the newly synthesized proteins with TCA, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Protein Activity: To measure the synthesis of the specific reporter protein, use an appropriate assay (e.g., luciferase assay for luminescence, fluorescence measurement for GFP).

-

-

Data Analysis:

-

Compare the amount of protein synthesized (or reporter activity) in the reactions with ms2i6A-modified tRNA to those with unmodified tRNA. A higher level of protein synthesis in the presence of ms2i6A indicates its role in enhancing translational efficiency.

-

Conclusion and Future Directions

The ms2i6A tRNA modification is a testament to the intricate regulatory mechanisms governing protein synthesis. Its conservation across vast evolutionary distances underscores its indispensable role in maintaining translational fidelity and efficiency. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted functions of ms2i6A and its associated enzymes.

Future research in this area will likely focus on several key aspects:

-

Quantitative Dynamics: Elucidating how the levels of ms2i6A are dynamically regulated in response to various cellular stresses and environmental cues.

-

Disease Mechanisms: Further dissecting the precise molecular mechanisms by which defects in ms2i6A biosynthesis lead to human diseases, particularly mitochondrial disorders.

-

Therapeutic Targeting: Exploring the potential of the ms2i6A biosynthetic pathway as a target for the development of novel therapeutic agents, for example, in the context of infectious diseases or cancer.

By continuing to unravel the complexities of this ancient and vital tRNA modification, the scientific community will gain deeper insights into the fundamental principles of gene expression and its implications for human health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitochondrial Biosynthesis of 2-Methylthio-N6-isopentenyladenosine (ms²i⁶A)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthio-N6-isopentenyladenosine (ms²i⁶A) is a highly conserved, post-transcriptional modification found at position 37 (A37), adjacent to the anticodon, of specific mitochondrial transfer RNAs (mt-tRNAs). This hypermodification is critical for the efficiency and fidelity of mitochondrial protein synthesis. Deficiencies in the ms²i⁶A pathway are linked to mitochondrial dysfunction and associated human diseases, including myopathies and neurodevelopmental disorders.[1][2][3] This technical guide provides a comprehensive overview of the ms²i⁶A biosynthesis pathway within the mitochondria, detailing the key enzymes, relevant quantitative data, and the experimental protocols used for its study.

The Biosynthesis Pathway of ms²i⁶A in Mitochondria

The synthesis of ms²i⁶A in mitochondria is a two-step enzymatic process that modifies an adenosine (B11128) residue at position 37 of specific mt-tRNAs. This modification is exclusively found on mt-tRNAs that read codons for Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Serine (UCN).[2][4][5]

-

Step 1: Isopentenylation. The first step involves the addition of an isopentenyl group to the N6 position of adenosine (A37), forming N6-isopentenyladenosine (i⁶A). This reaction is catalyzed by the enzyme tRNA isopentenyltransferase 1 (TRIT1).[3][6][7] TRIT1 is a nuclear-encoded enzyme that is imported into the mitochondria, although it also modifies certain cytosolic tRNAs.[1][8] The human TRIT1 gene encodes an N-terminal mitochondrial targeting sequence (MTS) that facilitates its import into the mitochondrial matrix.[1][8]

-

Step 2: Methylthiolation. The second and final step is the conversion of i⁶A to ms²i⁶A. This reaction involves the addition of a methylthio group (–SCH₃) to the carbon 2 position of the adenine (B156593) base.[9][10] This methylthiolation is catalyzed by the CDK5 regulatory subunit-associated protein 1 (CDK5RAP1), also known as a methylthiotransferase.[2][11] CDK5RAP1 is a radical S-adenosyl-L-methionine (SAM) enzyme.[9][10] The variant of CDK5RAP1 that localizes to the mitochondria contains a mitochondrial import sequence, ensuring its function within the organelle.[5][9]

Pathway Diagram

Key Enzymes and Their Characteristics

| Enzyme | Gene | Function | Cellular Localization | Key Characteristics |

| TRIT1 | TRIT1 | Catalyzes the transfer of an isopentenyl group to A37 of specific tRNAs to form i⁶A.[3][6] | Cytosol and Mitochondria[1] | Contains an N-terminal Mitochondrial Targeting Sequence (MTS).[8] Pathogenic mutations lead to decreased i⁶A levels and mitochondrial disease.[7][12] |

| CDK5RAP1 | CDK5RAP1 | A methylthiotransferase that converts i⁶A to ms²i⁶A.[9][10][11] | Cytosol, Nucleus, and Mitochondria (isoform-dependent)[9] | A radical SAM enzyme.[9][10] The mitochondrial isoform is essential for ms²i⁶A formation on mt-tRNAs.[2][5] Deficiency leads to impaired mitochondrial protein synthesis and respiratory defects.[2] |

Quantitative Data Summary

Quantitative analysis of ms²i⁶A and its precursor i⁶A is crucial for diagnosing related mitochondrial disorders and for research into mitochondrial translation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this quantification.[13][14]

| Condition | Analyte | Change in Abundance | Tissue/Sample Type | Reference |

| TRIT1 Mutation (Human Patient) | i⁶A and ms²i⁶A | Markedly decreased | Peripheral blood and urine | [3][6] |

| CDK5RAP1 Knockout (Mice) | ms² modifications | Deficiency noted | mt-tRNAs from various tissues | [2] |

| ρ0 cells (lacking mt-DNA) | ms²i⁶A | Not detected | Total RNA from human and murine cells | [5][15] |

| Glioma-Initiating Cells (GICs) | CDK5RAP1 activity | Elevated | Human GICs | [16][17] |

Experimental Protocols

Protocol for Isolation of Mitochondria from Tissue

This protocol is based on differential centrifugation to obtain a highly pure mitochondrial fraction, which is a critical first step for studying mitochondrial-specific processes.[5][18]

-

Homogenization: Gently homogenize fresh tissue (e.g., mouse liver) in an ice-cold homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose (B13894), 10 mM HEPES-NaOH pH 7.6, 2 mM EDTA).[5]

-

Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,500 - 14,000 x g) for 10 minutes at 4°C to pellet the crude mitochondrial fraction.[5][19]

-

Washing: Resuspend the pellet in washing buffer and repeat the high-speed centrifugation step to remove contaminants.[19]

-

(Optional) Purity Gradient: For higher purity, the crude mitochondrial pellet can be overlaid on a discontinuous sucrose gradient (e.g., 1.5 M and 1.0 M sucrose layers) and ultracentrifuged.[5] The pure mitochondria will form a band at the interface.

-

Final Resuspension: Resuspend the final mitochondrial pellet in an appropriate buffer for downstream applications. Determine protein concentration using a standard assay like the BCA assay.[19]

Protocol for Quantification of ms²i⁶A by HPLC-MS

This protocol outlines the general steps for the sensitive and specific quantification of modified nucleosides from RNA samples.[13][14][20]

-

RNA Isolation: Isolate total RNA from cells, tissues, or the purified mitochondrial fraction using a standard method (e.g., Trizol extraction).

-

RNA Digestion: Digest the purified RNA down to individual nucleosides. This is typically a two-step enzymatic process:

-

Incubate RNA with a nuclease (e.g., Nuclease P1) to hydrolyze the phosphodiester bonds.

-

Add a phosphatase (e.g., Alkaline Phosphatase) to remove the phosphate (B84403) groups from the resulting nucleotides.[21]

-

-

Sample Preparation: Filter the resulting nucleoside mixture to remove enzymes and other debris before injection into the HPLC-MS system.[13]

-

HPLC Separation: Separate the nucleosides using a suitable chromatography method, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[21]

-

Mass Spectrometry Detection: Detect and quantify the eluted nucleosides using a triple quadrupole mass spectrometer (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode.[21] This involves monitoring the specific precursor-to-product ion transition for ms²i⁶A and an internal standard for accurate quantification.[13][21]

Experimental Workflow Diagram

Conclusion and Future Directions

The biosynthesis of ms²i⁶A in mitochondria is a fundamental pathway for ensuring proper mitochondrial gene expression and function. The key enzymes, TRIT1 and CDK5RAP1, represent potential targets for therapeutic intervention in diseases characterized by mitochondrial dysfunction.[2][4] Future research will likely focus on elucidating the precise regulatory mechanisms governing this pathway, exploring its role in a broader range of cellular processes, and developing non-invasive diagnostic methods based on the quantification of these modified nucleosides in accessible biofluids like blood and urine.[3][6]

References

- 1. Targeting mitochondrial and cytosolic substrates of TRIT1 isopentenyltransferase: Specificity determinants and tRNA-i6A37 profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Noninvasive diagnosis of TRIT1-related mitochondrial disorder by measuring i6 A37 and ms2 i6 A37 modifications in tRNAs from blood and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defective i6A37 Modification of Mitochondrial and Cytosolic tRNAs Results from Pathogenic Mutations in TRIT1 and Its Substrate tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting mitochondrial and cytosolic substrates of TRIT1 isopentenyltransferase: Specificity determinants and tRNA-i6A37 profiles | PLOS Genetics [journals.plos.org]

- 9. The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Defective i6A37 Modification of Mitochondrial and Cytosolic tRNAs Results from Pathogenic Mutations in TRIT1 and Its Substrate tRNA | PLOS Genetics [journals.plos.org]

- 13. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BOT-02 2-METHYLTHIO MODIFICATION OF N6-ISOPENTENYLADENOSINE IN MITOCHONDRIAL TRNAS BY CDK5RAP1 PROMOTES THE MAINTENANCE OF GLIOMA-INITIATING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. forskning.ruc.dk [forskning.ruc.dk]

- 19. agilent.com [agilent.com]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of CDK5RAP1 in ms²i⁶A Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the Cyclin-Dependent Kinase 5 Regulatory Subunit-Associated Protein 1 (CDK5RAP1) and its pivotal role as the methylthiotransferase responsible for the synthesis of 2-methylthio-N6-isopentenyladenosine (ms²i⁶A), a critical modification in mitochondrial transfer RNA (tRNA).

Executive Summary

CDK5RAP1 is a multifaceted protein, initially identified as an inhibitor of CDK5 kinase activity, which has a primary and essential function in the epitranscriptome.[1][2] It operates as a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in the biosynthesis of ms²i⁶A, a hypermodified nucleoside located at position 37 in the anticodon loop of specific mitochondrial tRNAs.[3][4] This modification is crucial for the efficiency and fidelity of mitochondrial protein translation.[3][5] Deficiency in CDK5RAP1-mediated ms²i⁶A synthesis leads to impaired mitochondrial respiration, which is linked to pathological conditions such as myopathy and cardiac dysfunction.[5][6] This guide synthesizes the current understanding of CDK5RAP1's enzymatic function, presents key quantitative data from foundational experiments, details relevant experimental protocols, and provides visual diagrams of the biosynthetic pathway and common investigative workflows.

The Enzymatic Function of CDK5RAP1

CDK5RAP1 is the human homolog of the bacterial protein MiaB and functions as a methylthiotransferase.[2] Its primary role in RNA modification is to convert N6-isopentenyladenosine (i⁶A) into 2-methylthio-N6-isopentenyladenosine (ms²i⁶A).[1][7] This reaction involves the addition of a methylthio group, a process dependent on a [4Fe-4S] cluster and S-adenosylmethionine (SAM).[4]

The modification occurs at position 37, immediately 3' to the anticodon, in four specific mitochondrial tRNAs: mt-tRNAPhe, mt-tRNATrp, mt-tRNATyr, and mt-tRNASer(UCN).[3][5] While early reports suggested CDK5RAP1 might also modify nuclear RNA, subsequent research using cells depleted of mitochondrial DNA (ρ0 cells) has demonstrated that ms²i⁶A is exclusively a mitochondrial tRNA modification in mammals.[1][8][9] Two splice variants of CDK5RAP1 exist; the canonical variant contains a mitochondrial targeting sequence, ensuring its localization to the mitochondrial matrix where its substrates reside.[4][10]

Quantitative Analysis of CDK5RAP1 Activity

The function of CDK5RAP1 as the enzyme responsible for ms²i⁶A synthesis has been validated through genetic complementation and knockdown experiments. The quantitative results from these key studies are summarized below.

| Experimental System | Model | Condition | Key Finding | Reference |

| Genetic Complementation | MiaB-deficient E. coli | Complementation with human CDK5RAP1 | 15-fold increase in ms²i⁶A levels compared to the deficient strain. | [2] |

| siRNA-mediated Knockdown | HeLa Cells | Transfection with esiRNA targeting CDK5RAP1 (72h) | 78% decrease in cellular ms²i⁶A content compared to control. | [2] |

| Genetic Knockout | ρ0 Cells (lacking mtDNA) | Analysis of total cellular RNA by Mass Spectrometry | Complete absence of ms²i⁶A, while the nuclearly-derived ms²t⁶A modification remained intact. | [9] |

Signaling and Biosynthetic Pathways

The synthesis of ms²i⁶A is a two-step post-transcriptional modification process occurring on specific tRNA molecules. The final, critical step is catalyzed by CDK5RAP1.

Caption: The ms²i⁶A biosynthesis pathway in mitochondria.

Key Experimental Protocols

The following protocols are fundamental to the study of CDK5RAP1 function and ms²i⁶A synthesis.

Quantification of ms²i⁶A by LC-MS/MS

This is the gold-standard method for accurately measuring the levels of RNA modifications.

-

RNA Isolation: Extract total RNA from cultured cells or tissues using a TRIzol-based method, followed by purification to remove contaminants.

-

RNA Digestion: Digest 1-5 µg of total RNA to single nucleosides. This is typically achieved by incubation with nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the resulting nucleotide monophosphates.

-

Chromatographic Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of aqueous and organic mobile phases (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., via electrospray ionization) and analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for canonical and modified nucleosides (e.g., ms²i⁶A) are monitored for detection and quantification.

-

Data Analysis: Quantify the amount of ms²i⁶A relative to a canonical, unmodified nucleoside (e.g., adenosine) by comparing the areas under the curve for their respective MRM transitions. Stable isotope-labeled internal standards are often used for absolute quantification.

CDK5RAP1 Knockdown and Phenotypic Analysis

This workflow is used to establish the direct relationship between CDK5RAP1 expression and cellular ms²i⁶A levels.

Caption: Workflow for CDK5RAP1 knockdown and ms²i⁶A analysis.

Immunocytochemical Localization of ms²i⁶A

This method visually confirms the subcellular location of the ms²i⁶A modification.[9][10]

-

Cell Culture and Fixation: Grow cells (e.g., HeLa) on glass coverslips. For mitochondrial co-localization, incubate with a mitochondrial tracker (B12436777) dye (e.g., MitoTracker Red CMXRos) before fixation with 4% paraformaldehyde.

-

Permeabilization: Permeabilize cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., 5% BSA in PBST).

-

Primary Antibody Incubation: Incubate the cells with a monoclonal primary antibody specific for ms²i⁶A overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium containing DAPI for nuclear staining.

-

Confocal Microscopy: Acquire images using a confocal microscope, capturing signals from DAPI, the mitochondrial tracker, and the ms²i⁶A antibody to assess co-localization. The expected result is a strong overlap between the ms²i⁶A signal and the mitochondrial tracker signal.[10]

Conclusion and Future Directions

CDK5RAP1 is unequivocally the enzyme responsible for ms²i⁶A synthesis in mammalian mitochondria. Its activity is essential for maintaining the integrity of mitochondrial translation and, consequently, cellular energy metabolism. The direct link between CDK5RAP1 deficiency, loss of ms²i⁶A, and mitochondrial dysfunction highlights this enzyme as a potential point of interest in the study and treatment of mitochondrial diseases and other metabolic disorders.[5][6] Future research may focus on the regulation of CDK5RAP1 activity, the potential interplay between its kinase-inhibiting and tRNA-modifying roles, and its viability as a therapeutic target for diseases linked to mitochondrial dysfunction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. S-adenosylmethionine tRNA modification: unexpected/unsuspected implications of former/new players [ijbs.com]

- 5. Cdk5rap1-mediated 2-methylthio modification of mitochondrial tRNAs governs protein translation and contributes to myopathy in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK5RAP1 Gene: Function, Roles in Neurodevelopment, and Disease Association [learn.mapmygenome.in]

- 7. The CDK5 repressor CDK5RAP1 is a methylthiotransferase acting on nuclear and mitochondrial RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 2-Methylthio-N6-isopentenyladenosine (ms2i6A) in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. Among these, the hypermodified nucleoside 2-Methylthio-N6-isopentenyladenosine (ms2i6A), located at position 37 adjacent to the anticodon, plays a pivotal role in ensuring translational fidelity and efficiency, particularly for codons beginning with uridine (B1682114). This technical guide provides an in-depth exploration of the function of ms2i6A in protein synthesis, its intricate biosynthetic pathway, and detailed methodologies for its study. A comprehensive understanding of ms2i6A's mechanism of action is crucial for researchers in molecular biology and professionals in drug development, as aberrant tRNA modification has been implicated in various diseases.

Introduction

The accurate translation of the genetic code into functional proteins is a fundamental process in all living organisms. Transfer RNAs act as adaptor molecules, recognizing specific codons on messenger RNA (mRNA) and delivering the corresponding amino acid to the ribosome. The fidelity of this process is heavily reliant on the precise structure of tRNA, which is fine-tuned by a vast array of post-transcriptional modifications.

One such critical modification is 2-Methylthio-N6-isopentenyladenosine (ms2i6A). This complex nucleoside is found at position 37 of tRNAs, immediately 3' to the anticodon, in a subset of tRNAs across bacteria and eukaryotes. Its presence is crucial for stabilizing the codon-anticodon interaction, thereby enhancing the speed and accuracy of protein synthesis. This guide will delve into the multifaceted functions of ms2i6A, its biosynthesis, and the experimental approaches used to investigate its role in cellular processes.

The Function of ms2i6A in Protein Synthesis

The primary function of ms2i6A is to ensure the efficiency and fidelity of translation, particularly for codons that start with uridine (U). It achieves this through several key mechanisms:

-

Stabilizing Codon-Anticodon Pairing: The bulky and hydrophobic nature of the ms2i6A modification enhances the stacking interactions between the tRNA anticodon and the mRNA codon. This stabilization is particularly important for weak A:U base pairs at the first position of the codon.

-

Enhancing Translational Fidelity: By promoting correct codon-anticodon interactions, ms2i6A helps to prevent misreading of near-cognate codons and reduces frameshifting errors during translation. The absence of ms2i6A has been shown to increase proofreading by the ribosome, suggesting a role in the fine-tuning of translational accuracy[1].

-

Modulating Translation Efficiency: The presence of ms2i6A can significantly impact the rate of protein synthesis. For genes rich in codons recognized by ms2i6A-containing tRNAs, the absence of this modification can lead to a decrease in protein expression.

Quantitative Impact on Protein Expression

The deficiency of ms2i6A can have a substantial impact on the expression of specific proteins. The following table summarizes a key finding in this area.

| Organism | Gene/Protein | Mutation | Effect on Protein Expression | Reference |

| Shigella flexneri | VirF | miaA mutant (lacks i6A and consequently ms2i6A) | 10-fold reduction in VirF protein levels | [2] |

The Biosynthesis of ms2i6A

The formation of ms2i6A is a multi-step enzymatic process that begins with the modification of an adenosine (B11128) residue at position 37 of the tRNA. The key enzymes involved in this pathway are highly conserved across different species.

Enzymatic Pathway

-

Isopentenylation by MiaA: The first step is the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine (A37) to form N6-isopentenyladenosine (i6A). This reaction is catalyzed by the enzyme tRNA isopentenyltransferase, known as MiaA in bacteria.

-

Methylthiolation by MiaB: The i6A intermediate is then further modified by the radical S-adenosyl-L-methionine (SAM) enzyme MiaB. This bifunctional enzyme catalyzes both the thiolation and methylation of i6A at the C2 position of the adenine (B156593) ring, yielding ms2i6A. The reaction requires two molecules of SAM; one acts as a methyl donor and the other is reductively cleaved to initiate a radical-based mechanism for sulfur insertion[3][4].

-

Hydroxylation by MiaE (in some bacteria): In certain bacteria, ms2i6A can be further hydroxylated by the enzyme MiaE to form 2-methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine (ms2io6A)[5].

Experimental Protocols

Investigating the function and biosynthesis of ms2i6A requires a combination of sophisticated analytical and molecular biology techniques. This section provides an overview of the methodologies for key experiments.

Analysis of tRNA Modifications by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify ms2i6A and other modified nucleosides in a tRNA sample.

Methodology:

-

tRNA Isolation: Isolate total tRNA from cells or tissues of interest. Further purification of specific tRNA species may be required for detailed analysis.

-

Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of nucleases, such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.

-

LC Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection and Quantification: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ms2i6A and other modified nucleosides are monitored for identification and quantification[6][7].

References

- 1. Codon Resolution Analysis of Ribosome Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for tRNA methylthiolation by the radical SAM enzyme MiaB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The methylthiolation reaction mediated by the Radical-SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modomics - A Database of RNA Modifications [genesilico.pl]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of ms2i6A in Maintaining Translational Fidelity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of protein synthesis is paramount to cellular health and function. Errors during translation can lead to the production of non-functional or even toxic proteins, contributing to a variety of human diseases. A key player in ensuring translational accuracy is the intricate world of post-transcriptional modifications of transfer RNA (tRNA). Among these, 2-methylthio-N6-isopentenyladenosine (ms2i6A), a hypermodified nucleoside found at position 37 (A37) in the anticodon loop of certain tRNAs, plays a crucial role in maintaining translational fidelity, particularly in mitochondria. This technical guide provides an in-depth exploration of the function of ms2i6A, the methodologies used to study it, and the implications of its deficiency in disease and drug development.

The ms2i6A Modification: A Guardian of the Genetic Code

The ms2i6A modification is primarily found on tRNAs that decode codons beginning with uridine (B1682114) (U), such as those for phenylalanine, leucine, serine, tyrosine, cysteine, and tryptophan. Its presence at the 3'-end of the anticodon is critical for stabilizing the codon-anticodon interaction, thereby ensuring the correct amino acid is incorporated into the growing polypeptide chain.[1]

The Biosynthesis of ms2i6A: A Two-Step Enzymatic Pathway

The formation of ms2i6A is a two-step process involving two key enzymes:

-

tRNA isopentenyltransferase (TRIT1): This enzyme, also known as tRNA dimethylallyltransferase, catalyzes the addition of an isopentenyl group to adenosine (B11128) at position 37 (A37) of specific tRNAs, forming N6-isopentenyladenosine (i6A).[2][3]

-

CDK5 regulatory subunit-associated protein 1 (CDK5RAP1) or its bacterial homolog, MiaB: This methylthiotransferase then adds a methylthio group to i6A, completing the synthesis of ms2i6A.[4]

Mutations in the TRIT1 gene can lead to a deficiency in both i6A and ms2i6A, resulting in severe mitochondrial dysfunction and human diseases.[4][5]

The Multifaceted Role of ms2i6A in Translational Fidelity

The ms2i6A modification contributes to translational accuracy through several mechanisms:

-

Enhanced Codon Recognition: The bulky and hydrophobic nature of the ms2i6A modification strengthens the stacking interactions between the anticodon loop and the mRNA codon. This enhanced binding affinity ensures a more stable and accurate decoding of the genetic information.

-

Prevention of Frameshifting: By stabilizing the reading frame, ms2i6A helps to prevent ribosomal slippage, which can lead to the production of truncated or aberrant proteins.

-